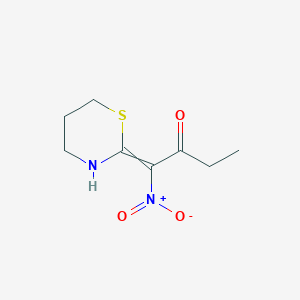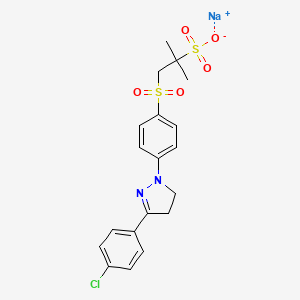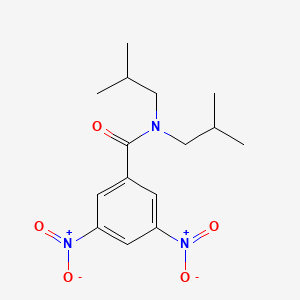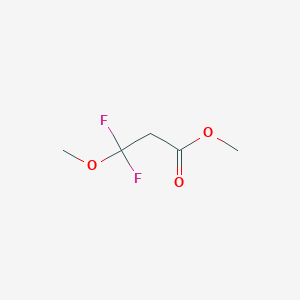![molecular formula C21H18N2O2 B14622328 4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide CAS No. 58754-27-1](/img/structure/B14622328.png)
4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzamide structure, along with a pyridinyl and ethenyl substituent
Méthodes De Préparation
The synthesis of 4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the ethenyl group.
Substitution: The methoxy and pyridinyl groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide include other benzamide derivatives with varying substituents. These compounds may exhibit different biological activities and chemical properties. For instance:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia.
4-Methoxy-N-{4-(2-pyrimidinylsulfamoyl)phenyl}benzamide: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
58754-27-1 |
|---|---|
Formule moléculaire |
C21H18N2O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4-methoxy-N-[2-(1-pyridin-2-ylethenyl)phenyl]benzamide |
InChI |
InChI=1S/C21H18N2O2/c1-15(19-8-5-6-14-22-19)18-7-3-4-9-20(18)23-21(24)16-10-12-17(25-2)13-11-16/h3-14H,1H2,2H3,(H,23,24) |
Clé InChI |
DLSMPCZBWXYGJE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=C)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)





![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)


![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)

